molecular formula C13H16N2O B13376006 N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide

N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide

Cat. No.: B13376006
M. Wt: 216.28 g/mol
InChI Key: DAUZARYYBNFERY-UHFFFAOYSA-N
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Description

N-(1-azatricyclo[6220~2,7~]dodeca-2,4,6-trien-5-yl)acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide typically involves the reaction of 1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetic acid, while reduction may produce N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)ethylamine.

Scientific Research Applications

N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-10-one
  • 9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-trien-10-one
  • 10-azatricyclo[6.3.1.0~2,7~]dodeca-2,4,6-triene

Uniqueness

N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide is unique due to its specific tricyclic structure and the presence of an acetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(1-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)acetamide

InChI

InChI=1S/C13H16N2O/c1-9(16)14-11-2-3-13-12(8-11)10-4-6-15(13)7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,16)

InChI Key

DAUZARYYBNFERY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N3CCC2CC3

Origin of Product

United States

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